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Compound Name: 4-(1-Phenylethyl)resorcinol

Cat. No.: B122247

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a key active ingredient in the
cosmetic and pharmaceutical industries for its skin-lightening properties.[1][2] A thorough
understanding of its chemical structure and purity is paramount for quality control and
formulation development. This technical guide provides an in-depth overview of the
spectroscopic analysis of 4-(1-Phenylethyl)resorcinol, including nuclear magnetic resonance
(NMR), Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis)
spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and
representative spectral data are presented to aid researchers in the characterization of this
compound. Furthermore, a diagram of the tyrosinase inhibition pathway is included to provide
context for its biological activity.

Chemical Structure and Properties

* IUPAC Name: 4-(1-phenylethyl)benzene-1,3-diol[3]
e Synonyms: Phenylethyl resorcinol, SymWhite 377®[3]
e CAS Number: 85-27-8[2]

e Molecular Formula: C14H1402[3]
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e Molecular Weight: 214.26 g/mol [3]

Spectroscopic Data

The following sections present representative spectroscopic data for 4-(1-
Phenylethyl)resorcinol. It is important to note that exact spectral values may vary slightly
depending on the experimental conditions, such as the solvent and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCIs).

Table 1: Predicted *H NMR Data for 4-(1-Phenylethyl)resorcinol (in CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.30-7.15 m 5H Phenyl-H
~6.90 d 1H Resorcinol-H
~6.40 dd 1H Resorcinol-H
~6.30 d 1H Resorcinol-H
~5.50 br s 2H OH
~4.10 q 1H CH
~1.60 d 3H CHs

Note: 'm' denotes multiplet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'q' denotes
quartet, and 'br s' denotes broad singlet. The chemical shifts for the hydroxyl (OH) protons can
be variable and may exchange with deuterium in the solvent.

Table 2: Predicted 3C NMR Data for 4-(1-Phenylethyl)resorcinol (in CDCls)
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Chemical Shift (6, ppm) Assignment

~155.0 C-OH

~154.5 C-OH

~145.0 Phenyl-C (quaternary)
~130.0 Resorcinol-CH

~128.5 Phenyl-CH

~127.0 Phenyl-CH

~126.0 Phenyl-CH

~115.0 Resorcinol-C (quaternary)
~108.0 Resorcinol-CH

~103.0 Resorcinol-CH

~45.0 CH

~21.0 CHs

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The

spectrum is typically recorded from a solid sample, either as a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory.[4][5][6][7][8]

Table 3: Representative FTIR Absorption Bands for 4-(1-Phenylethyl)resorcinol
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Wavenumber (cm~?) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
2980 - 2850 Medium C-H stretch (aliphatic)
1620 - 1580 Strong C=C stretch (aromatic)
1500 - 1400 Strong C=C stretch (aromatic)
1300 - 1000 Strong C-O stretch (phenol)

C-H bend (aromatic out-of-
850 - 700 Strong
plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is
particularly useful for conjugated systems. The spectrum is typically recorded in a solvent such
as ethanol or methanol.

Table 4: UV-Vis Absorption Data for 4-(1-Phenylethyl)resorcinol (in Ethanol)

Amax (nm) Molar Absorptivity (¢, L-mol~*-cm™?)

~280 Data not available

Note: The exact Amax and molar absorptivity can be influenced by the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Table 5: Predicted Mass Spectrometry Fragmentation Data for 4-(1-Phenylethyl)resorcinol
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miz Interpretation
214 [M]* (Molecular ion)
199 [M - CHs]*

105 [CeHs-CH-CHs]*

77 [CeHs]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-(1-
Phenylethyl)resorcinol. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of 4-(1-Phenylethyl)resorcinol for *H NMR and 20-30 mg for
13C NMR.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs)
in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
e Instrument Setup (for a 400 MHz spectrometer):
o H NMR:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

o 13C NMR:
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Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.0 s

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase the spectrum and perform baseline correction.

o

Calibrate the chemical shift scale to the TMS signal.

[¢]

Integrate the peaks in the *H NMR spectrum.

FTIR Spectroscopy (ATR Method)

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Background Measurement:
o Acquire a background spectrum of the empty, clean ATR crystal.
e Sample Measurement:
o Place a small amount of solid 4-(1-Phenylethyl)resorcinol onto the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Acquire the sample spectrum.

» Data Processing:
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o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4-(1-Phenylethyl)resorcinol of a known concentration (e.g., 1
mg/mL) in a suitable UV-grade solvent (e.g., ethanol).

o Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5,
10, 15, 20, 25 pg/mL).

e Instrument Setup:
o Set the spectrophotometer to scan a wavelength range of 200-400 nm.
e Measurement:
o Fill a quartz cuvette with the solvent to be used as a blank and zero the instrument.

o Measure the absorbance of each of the standard solutions, starting from the lowest
concentration.

o To determine the Amax, scan one of the mid-range concentrations across the full

wavelength range.
» Data Processing:
o lIdentify the wavelength of maximum absorbance (Amax).
o Plot a calibration curve of absorbance at Amax versus concentration.

o The molar absorptivity (¢) can be calculated from the Beer-Lambert law (A = ebc), where A
is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar

concentration.

Signaling Pathway and Experimental Workflows

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b122247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Tyrosinase Inhibition Pathway

4-(1-Phenylethyl)resorcinol functions as a skin-lightening agent by inhibiting the enzyme
tyrosinase, a key regulator of melanin production.[1][2] The proposed mechanism involves the
binding of the resorcinol moiety to the active site of tyrosinase, thereby preventing the
conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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